

# Application Note & Protocol: Laboratory Synthesis of Barium Nitrite Monohydrate

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Barium nitrite monohydrate*

CAS No.: *7787-38-4*

Cat. No.: *B13960126*

[Get Quote](#)

**Abstract:** This document provides a comprehensive guide for the laboratory synthesis of **barium nitrite monohydrate** ( $\text{Ba}(\text{NO}_2)_2 \cdot \text{H}_2\text{O}$ ). The protocol detailed herein is based on the reduction of an aqueous solution of barium nitrate using a lead metal sponge. This application note emphasizes the causality behind experimental choices, stringent safety protocols due to the toxicity of the reagents, and methods for purification and isolation of the final product. It is intended for researchers and professionals in chemistry and materials science.

## Introduction and Scientific Background

Barium nitrite, in its monohydrate form, is an inorganic salt with the chemical formula  $\text{Ba}(\text{NO}_2)_2 \cdot \text{H}_2\text{O}$ .<sup>[1]</sup> It presents as a yellowish, crystalline solid that is soluble in water.<sup>[1]</sup> This compound serves as a valuable precursor in various chemical reactions, particularly for the synthesis of other nitrite salts through double displacement reactions.<sup>[1]</sup> Its applications are found in corrosion inhibition studies and as a component in certain pyrotechnic compositions.<sup>[2]</sup>

The synthesis of barium nitrite can be approached through several chemical pathways. A common and effective laboratory method involves the reduction of barium nitrate by a suitable

reducing agent. While various methods exist, including double displacement reactions[3], the use of a metallic sponge, such as lead, offers a reliable route by providing a large surface area for the reaction to proceed efficiently.[4]

The core reaction for this synthesis is:



This guide provides a detailed protocol for this specific synthesis, including the in-situ preparation of the lead sponge from lead(II) acetate.

## Critical Health and Safety Precautions

**WARNING:** All soluble barium compounds are highly toxic if ingested or inhaled.[1] Lead compounds are also toxic. This entire procedure must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

- Hazard Assessment:
  - Barium Nitrate & Barium Nitrite: DANGER: Toxic if swallowed, harmful if inhaled.[5] Target organs include the heart, kidneys, gastrointestinal system, and liver.[6]
  - Lead(II) Acetate & Lead Sponge: DANGER: Toxic and a suspected carcinogen.
  - Acetic Acid: Corrosive. Causes severe skin and eye damage.
  - Magnesium Ribbon: Flammable solid. Reacts with water to produce flammable hydrogen gas.[7]
- Required Personal Protective Equipment (PPE):
  - Chemical-resistant gloves (nitrile or neoprene).
  - Chemical splash goggles or a full-face shield.[8]
  - A lab coat.[8]
- Engineering Controls:

- All steps must be performed in a well-ventilated chemical fume hood.[6]
- An eyewash station and safety shower must be readily accessible.[8]
- Emergency Procedures:
  - Skin Contact: Immediately remove contaminated clothing and rinse the affected area with gently running water for at least 20 minutes.[5]
  - Eye Contact: Immediately irrigate the eye with gently running water for at least 20 minutes. Seek immediate medical attention.[5]
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or seek immediate medical attention.[6]
  - Spills: For solid spills, avoid raising dust.[9] Scoop up the material and place it in a sealed container for disposal.[9] Treat the area with a mineral absorbent like cat litter.[5]

## Experimental Protocol and Methodology

This protocol is divided into three main parts: the preparation of a high-surface-area lead sponge, the reduction of barium nitrate, and the subsequent purification and isolation of **barium nitrite monohydrate** crystals.

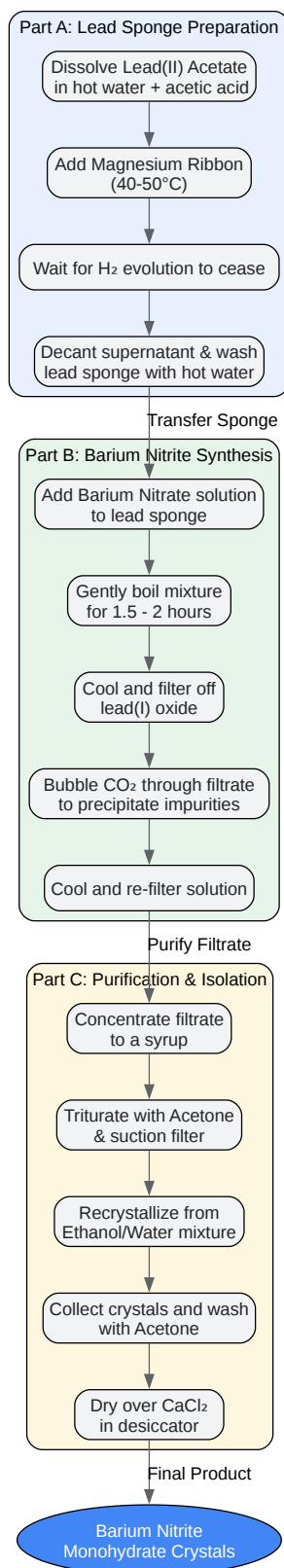
## Reagents and Equipment

Reagent/Material	Formula	Molar Mass (g/mol)	Quantity	Purity
Lead(II) Acetate Trihydrate	$\text{Pb}(\text{CH}_3\text{COO})_2 \cdot 3\text{H}_2\text{O}$	379.33	50 g	ACS Grade
Glacial Acetic Acid	$\text{CH}_3\text{COOH}$	60.05	5 mL	ACS Grade
Magnesium Ribbon	Mg	24.31	3.5 g	>99%
Barium Nitrate	$\text{Ba}(\text{NO}_3)_2$	261.34	10 g	ACS Grade
Acetone	$\text{C}_3\text{H}_6\text{O}$	58.08	~50 mL	ACS Grade
95% Ethanol	$\text{C}_2\text{H}_5\text{OH}$	46.07	120 mL	Reagent Grade
Deionized Water	$\text{H}_2\text{O}$	18.02	~500 mL	

#### Equipment:

- 600 mL and 250 mL Beakers
- Steam bath and Hot plate
- Glass stirring rods
- Watch glass
- Reflux condenser
- Büchner funnel and filter flask
- Filter paper
- Gas dispersion tube (for  $\text{CO}_2$ )
- Desiccator with calcium chloride

## Workflow Visualization



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **Barium Nitrite Monohydrate**.

## Step-by-Step Procedure

### Part A: Preparation of the Lead Sponge[4]

- In a 600 mL beaker, dissolve 50 g of lead(II) acetate in 200 mL of hot deionized water. Add 5 mL of glacial acetic acid to aid dissolution and prevent the formation of basic salts.
- Cool the solution to between 40-50°C.
- Carefully introduce 3.5 g of magnesium ribbon, coiled to ensure it remains submerged. Use a bent glass rod to keep the ribbon fully immersed if necessary.
- Maintain the temperature in the 40-50°C range using a steam bath until the evolution of hydrogen gas ceases (approximately 30 minutes). Avoid shaking the mixture to prevent compacting the lead sponge.[4]
- Once the reaction is complete, carefully decant the supernatant liquid.
- Wash the newly formed lead sponge gently by decantation several times with hot deionized water to remove residual salts.[4]

### Part B: Synthesis of Barium Nitrite[4]

- Prepare a solution of 10 g of barium nitrate in 100 mL of warm deionized water.[4] The solubility of barium nitrate increases significantly with temperature.[10]
- Pour the warm barium nitrate solution over the washed lead sponge in the beaker.
- Cover the beaker with a watch glass and gently boil the mixture on a hot plate for 1.5 to 2 hours.[4][11] The watch glass helps to maintain a constant volume.
- After boiling, allow the mixture to cool. Filter the solution to remove the precipitated lead(I) oxide and any unreacted lead. Wash the residue with about 10 mL of cold water, combining the wash with the filtrate.

- Gently bubble carbon dioxide (CO<sub>2</sub>) through the filtrate for 5-10 minutes. This step is crucial to precipitate any remaining soluble lead and excess barium as their respective carbonates. [4]
- Cool the solution again and re-filter to obtain a clear filtrate containing the crude barium nitrite.

#### Part C: Purification and Isolation of **Barium Nitrite Monohydrate**[4]

- Transfer the clear filtrate to a clean beaker and concentrate it by heating, first over a gentle flame to about 40 mL, and then on a steam bath until a pale yellow syrup forms. This syrup should solidify upon cooling.[4]
- Triturate the solid residue with 25 mL of acetone to break it up, and collect the solid via suction filtration using a Büchner funnel.
- For further purification, transfer the crystals to a flask equipped with a reflux condenser. Add 120 mL of 95% ethanol and 30 mL of deionized water.
- Heat the mixture to reflux for 30 minutes to dissolve the barium nitrite. Filter the hot solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
- Collect the crystals by suction filtration. Two crops of crystals can typically be collected from the mother liquor.[4]
- Wash the final crystals with a small amount of cold acetone and dry them in a desiccator over anhydrous calcium chloride. The expected yield is 6-7 grams.[4]
- Store the final product, **barium nitrite monohydrate**, in a tightly sealed container as it is slightly deliquescent.[4]

## Characterization

The identity and purity of the synthesized **barium nitrite monohydrate** can be confirmed through several analytical techniques:

- Melting Point: The monohydrate decomposes at approximately 217°C.[1]
- Appearance: The product should be yellowish, crystalline solids.[1]
- Infrared (IR) Spectroscopy: To confirm the presence of the nitrite ion ( $\text{NO}_2^-$ ) and water of hydration.
- X-ray Diffraction (XRD): To confirm the crystal structure, which is known to be hexagonal.[12]

## Waste Disposal

Due to the high toxicity of the reagents, all waste must be handled and disposed of according to institutional and local regulations.

- Lead and Lead Oxide Waste: Collect all solid lead waste in a designated, sealed, and clearly labeled hazardous waste container.
- Aqueous Barium Waste: All filtrates and aqueous solutions containing barium must be treated. Add a stoichiometric excess of a soluble sulfate salt, such as sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ ), to the waste solution. This will precipitate the toxic soluble barium ions as non-toxic, insoluble barium sulfate ( $\text{BaSO}_4$ ).[1]  $\text{Ba}^{2+}(\text{aq}) + \text{SO}_4^{2-}(\text{aq}) \rightarrow \text{BaSO}_4(\text{s})$
- After precipitation, filter the mixture. The solid barium sulfate can be disposed of as solid waste (check local regulations). The remaining filtrate, now largely free of barium, should be disposed of in the appropriate aqueous waste container.

## References

- CLEAPSS. Student safety sheets 42 Barium compounds.
- Benchchem. Barium Nitrite | High-Purity Reagent for Research.
- Sciencemadness Wiki. Barium nitrite.
- Wikipedia. Barium nitrite.
- Fisher Scientific. SAFETY DATA SHEET - Barium.

- ESPI Metals. SAFETY DATA SHEET - Barium.
- Chemstock. BARIUM CARBONATE Safety Data Sheet.
- PubChem. **Barium nitrite monohydrate**.
- PrepChem.com. Preparation of barium nitrite.
- Flinn Scientific. Safety Data Sheet (SDS) Barium Hydroxide.
- Chemistry Learner. Barium Nitrite Facts, Formula, Properties, Uses.
- BOC Sciences. CAS 7787-38-4 **Barium nitrite monohydrate**.
- Periodic Table of the Elements. Preparation of Ba(NO<sub>3</sub>)<sub>2</sub> solution.
- ResearchGate. Table 2 . Solubility of Ba(NO<sub>3</sub>)<sub>2</sub> and Sr(NO<sub>3</sub>)<sub>2</sub> in HNO<sub>3</sub> solutions, M.
- Sciencemadness Wiki. Barium nitrate.
- ECHEMI.com. Is Ba(NO<sub>3</sub>)<sub>2</sub> Soluble in Water | An Intro to its Chemical Properties.
- Google Patents. CN103303958A - Method of preparing barium nitrate and/or barium carbonate from raw materials containing barium carbonate and calcium carbonate.
- YouTube. Preparation of Barium Nitrate.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Barium nitrite - Sciencemadness Wiki \[sciencemadness.org\]](#)
- [2. benchchem.com \[benchchem.com\]](#)
- [3. Barium nitrite - Wikipedia \[en.wikipedia.org\]](#)

- [4. prepchem.com](http://4. prepchem.com) [prepchem.com]
- [5. science.cleapss.org.uk](http://5. science.cleapss.org.uk) [science.cleapss.org.uk]
- [6. archpdfs.lps.org](http://6. archpdfs.lps.org) [archpdfs.lps.org]
- [7. Barium - ESPI Metals](http://7. Barium - ESPI Metals) [espimetals.com]
- [8. fishersci.com](http://8. fishersci.com) [fishersci.com]
- [9. chemstock.ae](http://9. chemstock.ae) [chemstock.ae]
- [10. echemi.com](http://10. echemi.com) [echemi.com]
- [11. Barium Nitrite Facts, Formula, Properties, Uses](http://11. Barium Nitrite Facts, Formula, Properties, Uses) [chemistrylearner.com]
- [12. Barium nitrite monohydrate | BaH2N2O5 | CID 6096945 - PubChem](http://12. Barium nitrite monohydrate | BaH2N2O5 | CID 6096945 - PubChem) [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note & Protocol: Laboratory Synthesis of Barium Nitrite Monohydrate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13960126/docs#application-note-protocol-laboratory-synthesis-of-barium-nitrite-monohydrate]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)